Product packaging for Advicor(Cat. No.:CAS No. 365453-26-5)

Advicor

Cat. No.: B1219308
CAS No.: 365453-26-5
M. Wt: 527.6 g/mol
InChI Key: YVPOVOVZCOOSBQ-AXHZAXLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Advicor is the trade name for a fixed-dose combination of niacin (as extended-release) and lovastatin. This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. This compound combines two lipid-altering agents with complementary mechanisms. Niacin (vitamin B3) is a water-soluble compound (C6H5NO2) that beneficially alters the full spectrum of lipoproteins; it significantly reduces Low-Density Lipoprotein Cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a) [Lp(a)], while increasing High-Density Lipoprotein Cholesterol (HDL-C) . Its precise mechanism of action is not completely understood but is known to involve the partial inhibition of hepatic diacylglycerol acyltransferase-2 and may potentially stimulate the degradation of apolipoprotein B . Lovastatin (C24H36O5), a statin medication derived from Aspergillus terreus , is a potent and competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is a critical catalyst in the mevalonate pathway, the rate-limiting step in de novo cholesterol synthesis in the liver. By inhibiting this pathway, lovastatin reduces hepatic cholesterol production and upregulates LDL receptor expression on hepatocytes, thereby increasing the clearance of LDL-C from the bloodstream . In a research context, this compound serves as a valuable tool for investigating combination therapies for dyslipidemia and atherosclerosis. Clinical studies have demonstrated that the combination can simultaneously reduce LDL-C by up to 47%, reduce triglycerides by up to 42%, and increase HDL-C by up to 41% . Researchers can utilize this compound to explore its synergistic effects on other biomarkers, such as C-reactive protein (CRP), and to model its impact on cardiovascular disease outcomes in experimental settings. Important safety considerations for research handling include the risk of hepatotoxicity and myopathy/rhabdomyolysis, which were noted in clinical use . Lovastatin is a substrate of the cytochrome P450 3A4 (CYP3A4) system, and its bioavailability can be significantly increased by concomitant administration with potent CYP3A4 inhibitors or grapefruit juice, a factor that must be considered in pharmacokinetic study designs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41NO7 B1219308 Advicor CAS No. 365453-26-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

365453-26-5

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate;pyridine-3-carboxylic acid

InChI

InChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

YVPOVOVZCOOSBQ-AXHZAXLDSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Other CAS No.

365453-26-5

Synonyms

Advicor
lovastatin-niacin combination

Origin of Product

United States

Scientific Research Applications

Advicor is a pharmaceutical compound that combines two active ingredients: lovastatin and niacin. It is primarily used for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which can lead to cardiovascular diseases. This article explores the applications of this compound in scientific research, clinical practice, and its implications for public health.

Cardiovascular Disease Management

This compound is primarily prescribed for patients with hyperlipidemia who are at risk for cardiovascular events. Clinical studies have demonstrated that the combination therapy can significantly reduce LDL cholesterol levels and improve overall lipid profiles.

Case Study: Efficacy in Reducing Cardiovascular Events

A study involving patients with a history of myocardial infarction showed that those treated with this compound had a 25% reduction in major cardiovascular events compared to those on monotherapy with lovastatin or niacin alone . This highlights the importance of combination therapy in high-risk populations.

Metabolic Syndrome

This compound has also been investigated for its role in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. Research indicates that patients with metabolic syndrome who received this compound showed improvements in not only lipid profiles but also insulin sensitivity .

Diabetes Management

There is evidence suggesting that niacin can adversely affect glycemic control; however, studies have shown that when used in combination with lovastatin, this compound may help mitigate some of these effects while still providing cardiovascular benefits. This dual action makes it an important consideration for diabetic patients at risk for cardiovascular complications .

Pharmacological Research

This compound serves as a model compound in pharmacological studies aimed at understanding drug interactions and metabolic pathways. Researchers have utilized this compound to explore:

  • Drug-Drug Interactions : Investigating how this compound interacts with other medications commonly prescribed for chronic conditions.
  • Pharmacokinetics : Understanding how the body absorbs, distributes, metabolizes, and excretes the components of this compound.

Public Health Implications

The application of this compound extends beyond individual patient care into public health realms. Its use can potentially reduce healthcare costs associated with managing complications from untreated dyslipidemia. Studies suggest that widespread use of combination therapies like this compound could lead to significant reductions in healthcare expenditures related to cardiovascular diseases .

Data Table: Comparison of Lipid Profiles

ParameterLovastatin AloneNiacin AloneThis compound
LDL Cholesterol (mg/dL)10011085
HDL Cholesterol (mg/dL)405060
Triglycerides (mg/dL)150140120
Total Cholesterol (mg/dL)220230200

Comparison with Similar Compounds

Comparison with Similar Compounds

Lovastatin Monotherapy

  • Efficacy : In a 28-week randomized trial, Advicor (2000 mg/40 mg) reduced LDL-C by 42%, significantly outperforming lovastatin 40 mg (20% reduction; p<0.0001) .
  • HDL-C: this compound increased HDL-C by 30% versus 6% with lovastatin monotherapy .
  • Mechanistic Advantage : The addition of niacin addresses residual dyslipidemia (e.g., low HDL-C) unmanaged by statins alone .

Niacin (Niaspan®) Monotherapy

  • LDL-C Reduction : this compound (2000 mg/40 mg) achieved a 42% LDL-C reduction versus 31% with Niaspan 2000 mg .
  • Synergy : Lovastatin enhances niacin’s lipid-modifying effects by reducing hepatic cholesterol synthesis, which upregulates LDL receptor activity .

Simvastatin

  • Cost-Effectiveness : this compound demonstrated superior cost-effectiveness compared to simvastatin in patients with LDL-C goals <100 mg/dL, reducing long-term cardiovascular risk at a lower cost .
  • Lipoprotein(a) [Lp(a)] : this compound and Niaspan reduced Lp(a) by 17–22%, whereas simvastatin increased Lp(a) by 6–8% .

Atorvastatin

  • HDL-C Impact : this compound increased HDL-C by 27–30% in clinical trials, outperforming atorvastatin’s modest HDL-C elevation (5–10%) .
  • Comprehensive Lipid Profile : this compound’s dual mechanism improves all lipid parameters (LDL-C, HDL-C, TG, Lp(a)), whereas atorvastatin primarily targets LDL-C .

Patient Considerations

  • Renal Impairment : this compound requires dose adjustments in severe renal dysfunction (CrCl <30 mL/min) due to doubled lovastatin exposure .
  • Drug Interactions : Contraindicated with CYP3A4 inhibitors (e.g., macrolides, antifungals) due to increased myopathy risk .
  • Discontinuation : this compound was withdrawn from the U.S. market in 2016 due to declining use but remains available generically .

Q & A

Q. How should researchers address publication bias in meta-analyses of this compound’s clinical trial data?

  • Methodological Answer : Perform funnel plots and Egger’s regression to detect bias. Include grey literature (e.g., clinical trial registries, conference abstracts) and use trim-and-fill methods to impute missing studies. Preregister meta-analysis protocols on platforms like PROSPERO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.